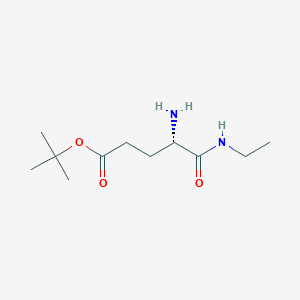

(S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate

CAS No.:

Cat. No.: VC16198967

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22N2O3 |

|---|---|

| Molecular Weight | 230.30 g/mol |

| IUPAC Name | tert-butyl (4S)-4-amino-5-(ethylamino)-5-oxopentanoate |

| Standard InChI | InChI=1S/C11H22N2O3/c1-5-13-10(15)8(12)6-7-9(14)16-11(2,3)4/h8H,5-7,12H2,1-4H3,(H,13,15)/t8-/m0/s1 |

| Standard InChI Key | UAHPKRTZASHNIJ-QMMMGPOBSA-N |

| Isomeric SMILES | CCNC(=O)[C@H](CCC(=O)OC(C)(C)C)N |

| Canonical SMILES | CCNC(=O)C(CCC(=O)OC(C)(C)C)N |

Introduction

Molecular Characteristics and Structural Insights

Chemical Identity and Stereochemistry

The IUPAC name of the compound, tert-butyl (4S)-4-amino-5-(ethylamino)-5-oxopentanoate, reflects its structural complexity. The molecule contains:

-

A tert-butyl ester group at the terminal carboxylate, providing steric protection against nucleophilic attack.

-

An ethylamide moiety at the 5th position, contributing to hydrogen-bonding interactions.

-

A primary amino group at the 4th position, enabling participation in condensation reactions.

The stereocenter at the 4th carbon (S-configuration) is critical for its biological activity and synthetic utility. The isomeric SMILES notation, CCNC(=O)[C@H](CCC(=O)OC(C)(C)C)N, explicitly denotes this configuration.

Physicochemical Properties

-

Molecular Weight: 230.30 g/mol.

-

Solubility: Predicted to be moderately soluble in organic solvents like methanol and toluene, based on analogous tert-butyl carbamates .

-

Hydrogen Bonding: The compound has two hydrogen bond donors (N–H groups) and three acceptors (carbonyl oxygens), as indicated by its TPSA value of 58.56 Ų in related structures .

Synthesis and Preparation

Key Synthetic Routes

The synthesis of (S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate involves multi-step reactions, often starting from protected amino acids. A plausible route includes:

-

Protection of Glutamic Acid:

L-glutamic acid is protected at the α-amino group using tert-butoxycarbonyl (Boc) anhydride, yielding Boc-glutamic acid . -

Selective Reduction:

The γ-carboxylate is reduced to an aldehyde using diisobutylaluminum hydride (DIBALH), as demonstrated in analogous syntheses : -

Amide Formation:

Reaction with ethylamine introduces the ethylamide group via nucleophilic acyl substitution: -

Deprotection and Isolation:

Acidic removal of the Boc group yields the final product, which is purified via crystallization or column chromatography .

Optimization Challenges

-

Stereochemical Integrity: Maintaining the S-configuration during reduction and amidation requires strict control of reaction conditions, such as temperature and solvent polarity .

-

Yield Improvements: Pilot studies on similar compounds report yields of 68–95% when using polar aprotic solvents like tetrahydrofuran (THF) .

Research Applications and Biological Relevance

Intermediate in Peptide Synthesis

The compound’s amino and carbonyl groups enable its use in solid-phase peptide synthesis (SPPS). For example, it serves as a precursor for non-natural α-amino acids like (S)-2-amino-oleic acid, which exhibit enhanced metabolic stability compared to natural counterparts .

Pharmaceutical Development

-

Antiviral Agents: Analogous tert-butyl carbamates are intermediates in HIV protease inhibitors, where the tert-butyl group enhances bioavailability .

-

Antibiotics: Structural analogs with chlorine substituents (e.g., tert-butyl ((2R,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate) show activity against Gram-positive bacteria .

Enzymatic Studies

The ethylamide moiety mimics natural peptide substrates, making the compound a candidate for studying enzyme kinetics in proteases and amidases.

Comparative Analysis of Related Compounds

This table highlights how substituents influence physicochemical properties and applications. The benzyloxycarbonyl group in enhances UV activity for chromatographic detection, while the chloro group in increases lipophilicity for membrane penetration .

Future Directions and Challenges

Synthetic Chemistry

-

Enantioselective Catalysis: Developing Rh- or Ru-catalyzed asymmetric hydrogenations to improve stereochemical outcomes .

-

Flow Chemistry: Continuous-flow systems could enhance yield and reduce reaction times for large-scale production .

Biological Evaluation

-

Toxicity Profiling: Assessing cytotoxicity and metabolic stability in vitro to validate pharmaceutical potential.

-

Targeted Drug Delivery: Conjugating the compound with nanoparticles for site-specific action in cancer therapy.

Computational Modeling

-

QSAR Studies: Correlating structural features (e.g., tert-butyl size) with biological activity using machine learning models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume